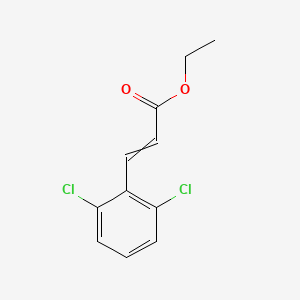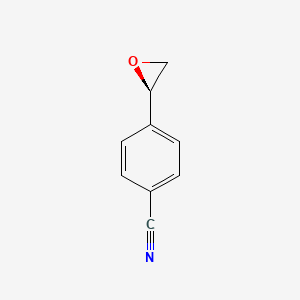
(S)-2-(Isochroman-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Isochroman-1-yl)ethanol: is a chiral compound that belongs to the class of isochroman derivatives It is characterized by the presence of an isochroman ring system attached to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Isochroman-1-yl)ethanol typically involves the reduction of isochroman-1-carboxylic acid or its derivatives. One common method is the catalytic hydrogenation of isochroman-1-carboxylic acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (S)-2-(Isochroman-1-yl)ethanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form isochroman derivatives with different functional groups. Sodium borohydride (NaBH4) is a commonly used reducing agent.
Substitution: Substitution reactions can occur at the hydroxyl group of the ethanol moiety. For example, esterification with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Acyl chlorides, acid anhydrides, and bases such as pyridine.
Major Products Formed:
Oxidation: Isochroman-1-carboxaldehyde, isochroman-1-carboxylic acid.
Reduction: Isochroman-1-ylmethanol.
Substitution: Isochroman-1-yl esters.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: (S)-2-(Isochroman-1-yl)ethanol is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology:
Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Pharmaceuticals: this compound derivatives have shown promise in the development of new drugs, particularly for their potential anti-inflammatory and analgesic properties.
Industry:
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-2-(Isochroman-1-yl)ethanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- Isochroman-1-ylmethanol
- Isochroman-1-carboxylic acid
- Isochroman-1-yl esters
Comparison: (S)-2-(Isochroman-1-yl)ethanol is unique due to its chiral nature and the presence of both an isochroman ring and an ethanol moiety. This combination imparts specific chemical and physical properties that differentiate it from other isochroman derivatives. For example, its chiral nature makes it valuable in asymmetric synthesis, whereas other similar compounds may not possess this characteristic.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(3,4-dihydro-1H-isochromen-1-yl)ethanol |
InChI |
InChI=1S/C11H14O2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11-12H,5-8H2 |
Clé InChI |
JXIIBWMBZVKXBX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C2=CC=CC=C21)CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-5-nitro-](/img/structure/B8771668.png)





